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molecular formula C20H19ClN2O3 B1248159 3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid

3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid

Cat. No. B1248159
M. Wt: 370.8 g/mol
InChI Key: XYFVLSWIYKWKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740662B1

Procedure details

A 15 ml portion of a 1M sodium hydroxide aqueous solution was added to 15 ml of a THF-methanol (1:1) solution containing 2.70 g of ethyl 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoate, followed by stirring under heating at an oil bath temperature of 80° C. for 2 hours. After cooling to room temperature, the whole was adjusted to pH 3 with 1M hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and then the solvent was evaporated. The resulting residue was purified by a silica gel column chromatography (chloroform-methanol) and further recrystallized from diisopropyl ether-ethyl acetate to obtain 1.27 g of 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoate
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[C:19]3[C:14](=[N:15][C:16]([CH3:20])=[CH:17][CH:18]=3)[N:13]([CH2:21][CH3:22])[C:12](=[O:23])[C:11]=2[CH2:24][CH2:25][C:26]([O:28]CC)=[O:27])[CH:7]=[CH:8][CH:9]=1.Cl>C1COCC1.CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[C:19]3[C:14](=[N:15][C:16]([CH3:20])=[CH:17][CH:18]=3)[N:13]([CH2:21][CH3:22])[C:12](=[O:23])[C:11]=2[CH2:24][CH2:25][C:26]([OH:28])=[O:27])[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
THF methanol
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
ethyl 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoate
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=C(C(N(C2=NC(=CC=C12)C)CC)=O)CCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (chloroform-methanol)
CUSTOM
Type
CUSTOM
Details
further recrystallized from diisopropyl ether-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=C(C(N(C2=NC(=CC=C12)C)CC)=O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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